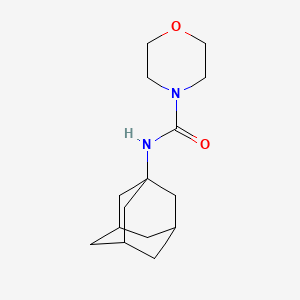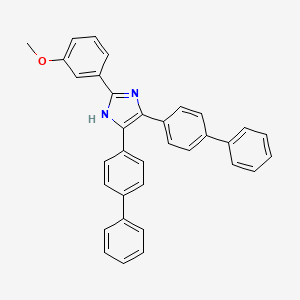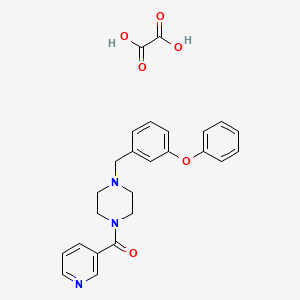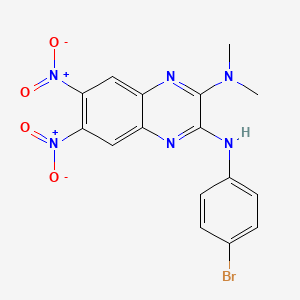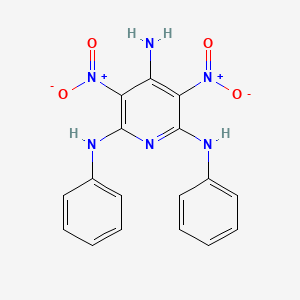
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine, also known as DPA, is a nitrogen-rich organic compound that has been widely studied for its potential applications in various fields of science. DPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 406.4 g/mol. This compound is known for its ability to form stable complexes with metal ions, making it a useful chelating agent in analytical chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is based on its ability to form stable complexes with metal ions. This property allows 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine to bind to metal ions in biological systems, which can affect the biochemical and physiological processes in cells. For example, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to inhibit the activity of metalloproteases, which are enzymes that are involved in various physiological processes such as tissue remodeling and wound healing.
Biochemical and Physiological Effects
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been shown to inhibit the growth of cancer cells by chelating metal ions that are required for cell proliferation. 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been investigated for its potential use as a therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal accumulation of metal ions in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be produced in large quantities. It is also highly soluble in organic solvents, which makes it easy to work with in the laboratory. However, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has some limitations as well. It can form complexes with a wide range of metal ions, which can make it difficult to study specific metal-ion interactions. In addition, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine. One area of research is the development of new methods for synthesizing 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine and related compounds. Another area of research is the investigation of the potential therapeutic applications of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine for diseases such as cancer and neurodegenerative diseases. In addition, there is a need for further studies on the biochemical and physiological effects of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine in cells and organisms, as well as its interactions with metal ions in biological systems. Overall, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is a promising compound with a wide range of potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine involves the reaction of 2,6-diaminopyridine with nitrobenzene in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. This method of synthesis has been well-established and has been used to produce 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine in large quantities for research purposes.
Applications De Recherche Scientifique
3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been extensively studied for its potential applications in various fields of science, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine is used as a chelating agent to form stable complexes with metal ions, which can be detected and quantified using various analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. In biochemistry, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been used to study the interactions between metal ions and biological molecules such as proteins and nucleic acids. In pharmacology, 3,5-dinitro-N~2~,N~6~-diphenyl-2,4,6-pyridinetriamine has been investigated for its potential use as a drug delivery agent and as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-13-14(22(24)25)16(19-11-7-3-1-4-8-11)21-17(15(13)23(26)27)20-12-9-5-2-6-10-12/h1-10H,(H4,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGOFIQPVPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
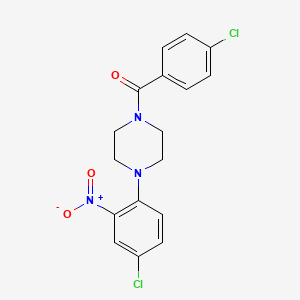
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
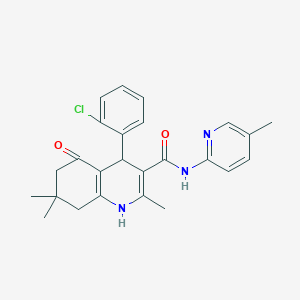
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
